BIX-01338 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

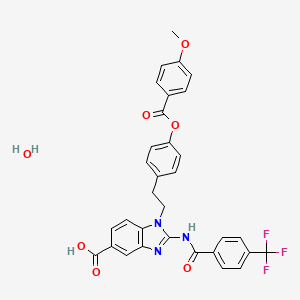

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTPCGBKXOESTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIX-01294, a G9a Histone Methyltransferase Inhibitor

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of BIX-01294, a key small molecule inhibitor of histone methyltransferases. It is important to note a common point of confusion: while structurally similar, the compound BIX-01338 has been reported to be largely inactive in cellular assays, neither modulating histone H3K9 methylation nor inhibiting cancer cell growth.[1] The significant body of research detailing a robust mechanism of action is associated with BIX-01294 . This document will focus on the well-documented activities of BIX-01294, detailing its molecular targets, downstream cellular effects, and the experimental protocols used to elucidate these functions. This guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, cell biology, and oncology.

Core Mechanism of Action: Inhibition of G9a/EHMT2

BIX-01294 is a selective inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a.[2][3][4] G9a is a crucial enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[3][5][6] These methylation marks are key components of the histone code, generally associated with transcriptional repression and the formation of heterochromatin.[7][8]

BIX-01294 functions by binding to the active site of G9a, preventing it from methylating its histone substrates.[3] This leads to a global reduction in the levels of H3K9me2.[5][9][10][11] By inhibiting this repressive epigenetic mark, BIX-01294 can induce significant changes in chromatin structure, leading to the reactivation of silenced genes and profound effects on various cellular processes.[7][9][12] While highly selective for G9a, BIX-01294 also exhibits weak inhibitory activity against G9a-like protein (GLP).[10][13]

References

- 1. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

BIX-01338 Hydrate as a G9a Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key enzyme responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2). This epigenetic modification is a hallmark of transcriptionally silenced chromatin and plays a crucial role in regulating gene expression. The dysregulation of G9a activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of BIX-01338 hydrate (B1144303), a small molecule inhibitor of G9a, for researchers and professionals in drug development.

BIX-01338 Hydrate: An Overview

This compound is a small molecule identified in a high-throughput screen as an inhibitor of the histone methyltransferase G9a.[1] It acts as a cofactor S-adenosylmethionine (SAM)-competitive inhibitor.[1][2] While discovered in the same screen as the more widely studied G9a inhibitor, BIX-01294, BIX-01338 has been reported to not modulate cellular H3K9 methylation status or inhibit cancer cell growth, suggesting it may have poor cell permeability or other properties that limit its cellular activity.[1]

Quantitative Data: Inhibitory Activity of G9a Inhibitors

| Compound Name | Target(s) | IC50 | Mechanism of Action | Reference(s) |

| BIX-01294 | G9a, GLP | 1.9 µM (G9a), 0.7 µM (GLP) | Substrate-competitive | [3] |

| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | Substrate-competitive | [4] |

| A-366 | G9a, GLP | 3.3 nM (G9a), 38 nM (GLP) | Peptide-competitive | [5] |

| BIX-01338 | G9a | Not reported | SAM-competitive | [1][2] |

Signaling Pathways Modulated by G9a Inhibition

Inhibition of G9a has been shown to impact several critical signaling pathways implicated in cancer and other diseases.

G9a and the Wnt Signaling Pathway

G9a inhibition can lead to the reactivation of silenced tumor suppressor genes involved in the Wnt signaling pathway. This can result in decreased proliferation and survival of cancer cells.

G9a and the Hippo Signaling Pathway

G9a has been shown to regulate the Hippo pathway, a critical regulator of organ size and a tumor suppressor pathway. G9a-mediated silencing of components of the Hippo pathway can lead to uncontrolled cell growth.

Experimental Protocols

In Vitro G9a Histone Methyltransferase (HMT) Assay (Chemiluminescent)

This protocol is adapted from commercially available G9a assay kits and provides a framework for measuring the in vitro activity of G9a and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant G9a enzyme

-

Histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound or other inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM NaCl, 10 mM DTT)

-

Antibody against di-methylated H3K9

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent HRP substrate

-

White 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add the G9a enzyme, histone H3 peptide substrate, and the test compound (this compound).

-

Initiation of Reaction: Add SAM to each well to initiate the methylation reaction. Incubate at room temperature for 1-2 hours.

-

Detection: a. Add the primary antibody against H3K9me2 and incubate for 1 hour. b. Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). c. Add the HRP-conjugated secondary antibody and incubate for 30 minutes. d. Wash the wells again. e. Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of H3K9me2 produced. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Cellular H3K9me2 Levels

This protocol allows for the assessment of the cellular activity of G9a inhibitors by measuring the levels of H3K9me2 in treated cells.

Materials:

-

Cell line of interest

-

This compound or other inhibitors

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time (e.g., 24-72 hours).

-

Protein Extraction: Harvest the cells, wash with PBS, and lyse with cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading. Quantify the band intensities to determine the relative change in H3K9me2 levels.

Conclusion

This compound is a valuable tool for studying the biochemical activity of the G9a histone methyltransferase. As a SAM-competitive inhibitor, it offers a different mechanism of action compared to the more commonly studied substrate-competitive inhibitors like BIX-01294. While its cellular activity appears to be limited, further investigation into its properties and potential for chemical modification could yield more potent and cell-permeable derivatives. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the role of G9a in health and disease and to advance the development of novel epigenetic therapies.

References

- 1. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stemcell.com [stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

BIX-01338 Hydrate: A Technical Guide for Histone Methyltransferase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BIX-01338 hydrate (B1144303) and its application in histone methyltransferase research. The focus of this guide is to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively utilize this small molecule inhibitor in their studies.

Introduction to BIX-01338 Hydrate and its Targets: G9a and GLP

This compound is a valuable chemical probe for studying the roles of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). G9a and GLP are key enzymes responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] These enzymes often form a heterodimeric complex to carry out their function in vivo.[1] Dysregulation of G9a and GLP has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3]

Note on Nomenclature: While the query specified "this compound," the vast majority of scientific literature refers to a closely related and likely identical compound, BIX-01294 , often supplied as a trihydrochloride hydrate. The data and protocols presented herein are based on the extensive research conducted on BIX-01294.

Quantitative Data: Inhibitory Potency

The inhibitory activity of BIX-01294 against G9a and GLP has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| BIX-01294 | G9a | 1.7 - 2.7 | Cell-free/Biochemical | [4][5] |

| BIX-01294 | GLP | 0.7 - 0.9 | Cell-free/Biochemical | [4][6] |

| BIX-01294 | G9a (mouse) | 2.5 | Cell-free | [2] |

| BIX-01294 | G9a (H3 peptide substrate) | 2.2 | Radiometric | [7] |

| BIX-01294 | G9a (monomethylated H3 peptide substrate) | 1.3 | Radiometric | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of BIX-01294 to study histone methyltransferase activity.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the enzymatic activity of G9a or GLP in the presence of BIX-01294. A radiometric assay using a tritiated methyl donor (S-adenosyl-L-[methyl-³H]-methionine) is a common and sensitive method.[8][9]

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate

-

BIX-01294 (dissolved in DMSO)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail and scintillation counter

-

Phosphocellulose filter paper

-

Wash Buffer (e.g., 50 mM sodium carbonate, pH 8.5)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant G9a or GLP enzyme, and the histone substrate.

-

Add varying concentrations of BIX-01294 (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-SAM.

-

Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each BIX-01294 concentration and determine the IC50 value.

Cellular Assay for H3K9 Dimethylation (H3K9me2) Inhibition

This protocol assesses the ability of BIX-01294 to inhibit G9a/GLP activity within a cellular context by measuring the levels of H3K9me2. Western blotting is a standard method for this analysis.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known G9a/GLP expression)

-

Cell culture medium and supplements

-

BIX-01294 (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of BIX-01294 concentrations (and a DMSO control) for a specific duration (e.g., 24-48 hours).

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

-

Quantify the band intensities to determine the reduction in H3K9me2 levels relative to the total H3.

Signaling Pathways and Experimental Workflows

The inhibition of G9a and GLP by this compound can impact various cellular signaling pathways, primarily through the reactivation of silenced genes.

G9a/GLP-Mediated Gene Silencing and its Reversal

G9a and GLP play a crucial role in silencing tumor suppressor genes in various cancers.[10] Inhibition of these enzymes can lead to the re-expression of these genes and subsequent anti-cancer effects.

Caption: G9a/GLP-mediated gene silencing and its reversal by this compound.

Experimental Workflow for Screening G9a/GLP Inhibitors

A typical workflow for identifying and characterizing inhibitors of G9a/GLP involves a multi-step process, starting from a high-throughput screen and moving towards more detailed cellular and in vivo validation.

References

- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Epigenetic Landscape: A Technical Guide to BIX-01338 Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core epigenetic effects of BIX-01338 hydrate (B1144303), a potent small molecule inhibitor of histone methyltransferases. This document provides a comprehensive overview of its mechanism of action, its impact on critical cellular signaling pathways, and detailed experimental protocols for its investigation. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism of Action: Inhibition of G9a and GLP

BIX-01338 hydrate and its well-studied analog, BIX-01294, are reversible and highly selective inhibitors of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP). These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] By competitively binding to the substrate-binding site of G9a and GLP, this compound prevents the methylation of H3K9, leading to a global reduction in H3K9me2 levels.[1][3][4] This alteration in the histone code can lead to the reactivation of silenced genes and trigger significant downstream cellular events.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound and its analog BIX-01294.

Table 1: Inhibitory Activity of BIX-01294

| Target Enzyme | IC50 Value | Reference |

| G9a | 1.7 µM - 2.7 µM | [1][5] |

| GLP | 0.7 µM - 38 µM | [1][2][5] |

Table 2: BIX-01294 Induced Apoptosis in U251 Glioma Cells

| BIX-01294 Concentration (µmol/l) | Apoptosis Rate (%) | Reference |

| 1 | 3.67 ± 1.42 | [6] |

| 2 | 16.42 ± 5.18 | [6] |

| 4 | 35.18 ± 3.26 | [6] |

| 8 | 57.52 ± 4.37 | [6] |

Table 3: BIX-01294 Induced Apoptosis in A549 Lung Adenocarcinoma Cells

| Treatment | Apoptotic Rate (%) | Reference |

| Control | 7.2 ± 3.6 | [7] |

| BIX-01294 (10 µmol/L) for 24 hours | 47.6 ± 8.4 | [7] |

Table 4: Effect of BIX-01294 on H3K9me2 Levels

| Cell Type | BIX-01294 Concentration | Reduction in H3K9me2 | Reference | |---|---|---| | Mouse Embryonic Fibroblasts (MEFs) | 1.3 µM | Marked reduction |[8] | | Mouse ES Cells | 4.1 µM (2 days) | Pronounced reduction |[4] | | Human PBMCs (Normal Controls) | 5 µM - 10 µM (24 hours) | Significant decrease |[9] | | Human PBMCs (Schizophrenia Patients) | 5 µM - 10 µM (24 hours) | Significant decrease |[9] | | Mouse Cortex | 0.5 mg/kg - 1 mg/kg (i.p. for 1 week) | Significant decrease |[9] |

Signaling Pathways Modulated by this compound

Inhibition of G9a/GLP by this compound triggers two major downstream signaling pathways: apoptosis and autophagy.

Apoptosis Induction Pathway

This compound promotes apoptosis through the intrinsic mitochondrial pathway. By inhibiting G9a, it leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[6][10]

Autophagy Induction Pathway

This compound is also a potent inducer of autophagy, a cellular process of self-degradation of cellular components.[12][13][14] The inhibition of G9a/GLP leads to the accumulation of reactive oxygen species (ROS).[12][13] This increase in ROS triggers the autophagic process, characterized by the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[12][13][15] This process ultimately leads to autophagy-associated cell death.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the epigenetic effects of this compound.

Western Blot Analysis for Histone Methylation and Apoptosis Markers

This protocol is for the detection of changes in H3K9me2, Bax, and Bcl-2 protein levels following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me2, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP) Assay for H3K9me2

This protocol is for assessing the levels of H3K9me2 at specific gene promoters following this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-H3K9me2 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

-

qPCR master mix and instrument

Procedure:

-

Cross-linking: Treat cells with this compound, then cross-link proteins to DNA with formaldehyde. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me2 antibody or an IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for target gene promoters.

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on a cell population.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[16][17][18]

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a valuable research tool for investigating the epigenetic regulation of gene expression. Its specific inhibition of G9a and GLP provides a powerful means to study the roles of H3K9 methylation in cellular processes such as apoptosis and autophagy. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting these key epigenetic modifiers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Inhibition of G9a attenuates cell proliferation via the mitochondrial apoptosis pathway in lung adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. texaschildrens.org [texaschildrens.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

BIX-01338 Hydrate: A Technical Guide to its Role in Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of BIX-01338 hydrate (B1144303) in gene silencing. BIX-01338 is a potent inhibitor of histone lysine (B10760008) methyltransferases, with a particular affinity for G9a (also known as Euchromatic Histone Methyltransferase 2, EHMT2). Its ability to modulate histone methylation makes it a valuable tool for studying epigenetic regulation and a potential candidate for therapeutic development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Inhibition of G9a and Reduction of H3K9 Dimethylation

BIX-01338 hydrate functions primarily by inhibiting the enzymatic activity of G9a. G9a is a key enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptionally silenced chromatin, also known as heterochromatin. By inhibiting G9a, BIX-01338 leads to a reduction in global H3K9me2 levels. This decrease in the repressive histone mark can lead to a more open chromatin structure (euchromatin), making gene promoters more accessible to transcription factors and ultimately leading to the reactivation of silenced genes.

The G9a enzyme often forms a heterodimeric complex with G9a-like protein (GLP), which is also involved in H3K9 methylation. This complex is crucial for the silencing of certain genes.[1][2][3][4][5]

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related G9a inhibitor, BIX-01294.

| Compound | Target | IC50 | Notes | Reference |

| BIX-01338 | G9a | 4.7 µM | A potent inhibitor of the G9a histone methyltransferase. | [6] |

| BIX-01294 | G9a | 1.7 - 1.9 µM | A well-characterized G9a inhibitor, often used in studies of H3K9 methylation. | |

| BIX-01294 | GLP | 0.7 - 38 µM | Shows inhibitory activity against the G9a-like protein. |

Studies using the related compound BIX-01294 have demonstrated a significant reduction in global H3K9me2 levels in various cell types. For instance, treatment of mouse embryonic fibroblasts with 1.3 µM BIX-01294 resulted in a marked decrease in H3K9me2.[7][8] Furthermore, treatment of human peripheral blood mononuclear cells with BIX-01294 led to a significant decrease in H3K9me2 levels and a corresponding increase in the mRNA levels of certain genes.[9]

Signaling and Logical Relationship Diagrams

The following diagrams illustrate the key pathways and logical relationships involved in BIX-01338-mediated gene silencing.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on gene silencing. These protocols are based on standard procedures and should be optimized for specific cell lines and experimental conditions.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the inhibitory activity of BIX-01338 against G9a or other histone methyltransferases.

Materials:

-

Recombinant G9a enzyme

-

Histone H3 substrate (full-length or peptide)

-

S-adenosyl-L-[methyl-3H]-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant G9a enzyme, and histone H3 substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding radiolabeled SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto filter paper and wash with 10% TCA to remove unincorporated SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each BIX-01338 concentration and determine the IC50 value.

Western Blot for H3K9me2 Levels

This protocol is for assessing the global changes in H3K9me2 levels in cells treated with BIX-01338.[10][11]

Materials:

-

Cells treated with BIX-01338 (and untreated controls)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against H3K9me2

-

Primary antibody against total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of BIX-01338 for a specified time (e.g., 24-48 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) suitable for resolving low molecular weight histone proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the relative change in H3K9me2 levels.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the occupancy of H3K9me2 at specific gene promoters in cells treated with BIX-01338.[12][13][14]

Materials:

-

Cells treated with BIX-01338 (and untreated controls)

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Antibody against H3K9me2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Treat cells with BIX-01338 as described for the Western blot.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody against H3K9me2 overnight at 4°C. An IgG control should be included.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using qPCR.

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for measuring changes in the expression of specific genes in response to BIX-01338 treatment.[15][16][17][18][19]

Materials:

-

Cells treated with BIX-01338 (and untreated controls)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or TaqMan master mix for qPCR

-

Primers for target genes and a reference gene (e.g., GAPDH, Actin)

Procedure:

-

Treat cells with BIX-01338 as described previously.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes of interest and a stable reference gene.

-

Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in BIX-01338-treated cells relative to untreated controls.

Conclusion

This compound is a valuable chemical probe for investigating the role of G9a and H3K9me2 in gene silencing. Its ability to reactivate silenced genes by inhibiting this key epigenetic modification pathway provides a powerful tool for researchers in epigenetics, cancer biology, and drug discovery. The protocols and data presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the biological functions of G9a and the therapeutic potential of its inhibitors. Further research to define the complete selectivity profile of BIX-01338 and to gather more extensive quantitative data on its effects on specific gene targets will be crucial for its advancement as a therapeutic agent.

References

- 1. The histone H3 lysine 9 methyltransferases G9a and GLP regulate polycomb repressive complex 2-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]

- 3. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]

- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]

- 7. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

BIX-01338 Hydrate: A Technical Guide to its Role in Modulating H3K9 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone methylation is a critical epigenetic modification influencing chromatin structure and gene expression, with dysregulation often implicated in various diseases, including cancer. Histone H3 lysine (B10760008) 9 (H3K9) methylation, in particular, is a key repressive mark. BIX-01338 hydrate (B1144303), a selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), has emerged as a valuable chemical probe for studying the dynamics of H3K9 methylation. This technical guide provides an in-depth overview of BIX-01338 hydrate, its mechanism of action, its impact on H3K9 methylation states, and detailed experimental protocols for its application in research settings.

Introduction to this compound

BIX-01338, frequently referred to in scientific literature as BIX-01294, is a small molecule inhibitor that specifically targets the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1). It is commercially available as a trihydrochloride hydrate. G9a and GLP are the primary enzymes responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin. These repressive marks are crucial for maintaining chromatin structure and regulating gene expression. By inhibiting G9a and GLP, BIX-01338 provides a powerful tool to investigate the functional consequences of reduced H3K9 methylation.

Mechanism of Action

BIX-01338 acts as a competitive inhibitor of G9a and GLP at the substrate-binding site. This inhibition leads to a global reduction in the levels of H3K9me1 and, more significantly, H3K9me2.[1][2] Notably, BIX-01338 does not significantly affect the levels of H3K9 trimethylation (H3K9me3), which is primarily catalyzed by other histone methyltransferases such as SUV39H1.[1]

The inhibition of G9a/GLP by BIX-01338 has been shown to reactivate the expression of silenced genes and has demonstrated effects on cell proliferation, apoptosis, and differentiation in various cell types, including cancer cells.[1][2]

Quantitative Data on this compound

The inhibitory activity of BIX-01338 (BIX-01294) against G9a and GLP has been quantified in multiple studies. The following tables summarize the key in vitro and in-cell efficacy data.

| Target | IC50 (in vitro assay) | Reference |

| G9a | 1.9 µM | [3] |

| GLP | 0.7 µM | [3] |

| Cell Line | Effect on H3K9 Methylation | Effective Concentration | Reference |

| U251 Glioma Cells | Downregulation of H3K9me1 and H3K9me2 | 1, 2, 4, 8 µmol/l | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | Marked reduction in global H3K9me2 levels | 1.3 μM | [4] |

| Wild-type Mouse ES Cells | Pronounced reduction in H3K9me2, small decrease in H3K9me1 and H3K9me3 | 4.1 mM (Note: This concentration seems unusually high and may be a typographical error in the source) | [5] |

Experimental Protocols

Cell Culture and Treatment with this compound

A typical experimental workflow for studying the effects of BIX-01338 on H3K9 methylation involves cell culture, treatment with the inhibitor, and subsequent analysis by methods such as Western blotting and Chromatin Immunoprecipitation (ChIP).

Protocol for Cell Treatment:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.

-

BIX-01338 Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in fresh culture medium to the desired final concentrations.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing BIX-01338. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, harvest the cells for downstream analysis.

Western Blotting for H3K9 Methylation

This protocol is adapted from a study on the effect of BIX-01294 on H3K9me2 levels in mouse embryonic fibroblast cells.[6]

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Mix 20-30 µg of protein with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Separate the protein samples on a 15% SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody against H3K9me2 (e.g., from Abcam) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

-

Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 or a loading control like β-actin (typically diluted 1:1000 to 1:5000) to normalize for protein loading.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 in blocking buffer for 1-2 hours at room temperature.[6]

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

-

Quantification:

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9me2 signal to the total H3 or loading control signal.

-

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9 Methylation

This protocol provides a general framework for a ChIP-qPCR experiment to assess locus-specific H3K9me2 levels following BIX-01338 treatment, based on a study investigating the effects of BIX-01294.[6]

-

Cell Fixation:

-

Treat cells with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the fixation by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an antibody against H3K9me2 (e.g., from Abcam) or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

-

DNA Purification:

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific to the promoter regions of target genes of interest.

-

Analyze the data using the percent input method or relative to the IgG control.

-

Signaling Pathways and Logical Relationships

The inhibition of G9a and GLP by BIX-01338 leads to a reduction in H3K9me2 levels, which in turn affects various downstream signaling pathways. One notable pathway involves the regulation of autophagy and apoptosis through the mTOR/4EBP1 and c-MYC signaling cascades.[7][8]

Conclusion

This compound is a selective and potent inhibitor of G9a and GLP histone methyltransferases, making it an indispensable tool for epigenetic research. Its ability to specifically reduce H3K9me1 and H3K9me2 levels allows for the detailed investigation of the roles of these modifications in gene regulation, cell fate decisions, and disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize BIX-01338 in their studies and contribute to a deeper understanding of the epigenetic landscape.

Safety Information

This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] It is important to handle this compound with appropriate personal protective equipment, including gloves, and eye protection, in a well-ventilated area.[9] For detailed safety information, please refer to the manufacturer's safety data sheet (SDS).[9][10]

References

- 1. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Unveiling the Molecular Architecture of BIX-01338 Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and inhibitory activity of BIX-01338 hydrate (B1144303), a significant inhibitor of histone lysine (B10760008) methyltransferases. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on its chemical characteristics, biological targets, and the experimental methodologies used for its evaluation.

Chemical Structure and Properties

BIX-01338 hydrate is a complex small molecule with the chemical name 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid hydrate. Its chemical formula is C32H26F3N3O7, and it has a molecular weight of approximately 621.6 g/mol . The "hydrate" designation indicates the presence of one or more water molecules within its crystal structure, although the precise stoichiometry and location of these water molecules are not consistently reported in publicly available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C32H26F3N3O7 | PubChem |

| Molecular Weight | ~621.6 g/mol | PubChem |

| IUPAC Name | 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate | PubChem |

| Physical Appearance | Off-white solid | Sigma-Aldrich |

| Solubility | Soluble in DMSO | Sigma-Aldrich |

Synthesis and Characterization

Detailed, publicly accessible protocols for the synthesis of this compound are scarce. The synthesis would likely involve a multi-step process culminating in the formation of the substituted benzimidazole (B57391) core, followed by amide and ester linkages, and finally, hydration.

Characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity.

Table 2: Standard Analytical Characterization Methods

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the carbon-hydrogen framework of the molecule. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

Note: Specific, publicly available NMR, HPLC, and mass spectrometry data for this compound is limited. Researchers would need to perform these analyses on their synthesized or procured compound.

Mechanism of Action and Biological Activity

BIX-01338 is a broad-spectrum inhibitor of histone methyltransferases (HMTs), enzymes that play a crucial role in epigenetic regulation. It is known to act as a S-adenosyl-L-methionine (SAM) competitive inhibitor, meaning it competes with the methyl donor SAM for binding to the enzyme's active site. By blocking the transfer of methyl groups to histone proteins, BIX-01338 can alter gene expression patterns.

Table 3: Reported Inhibitory Activity of BIX-01338

| Target Enzyme | IC50 (µM) | Notes |

| PRMT1 | 0.119 | Asymmetric dimethylation of arginine residues. |

| PRMT6 | 0.01 | Asymmetric dimethylation of arginine residues. |

| G9a (EHMT2) | Not specified | Primarily responsible for H3K9me1 and H3K9me2. |

| GLP (EHMT1) | Not specified | Forms a heterodimer with G9a. |

| SET7/9 | Not specified | Monomethylates H3K4 and non-histone proteins. |

| SUV39H1 | Not specified | Key enzyme for H3K9me3 and heterochromatin formation. |

Signaling Pathways

BIX-01338's inhibitory action impacts several key cellular signaling pathways involved in gene regulation.

Experimental Protocols

A generalized protocol for an in vitro histone methyltransferase assay is provided below. This can be adapted to assess the inhibitory activity of compounds like this compound.

In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioactive)

Objective: To determine the inhibitory potential of this compound on a specific histone methyltransferase.

Materials:

-

Recombinant histone methyltransferase (e.g., G9a, PRMT1)

-

Histone substrate (e.g., recombinant Histone H3, or specific peptide)

-

This compound dissolved in DMSO

-

S-[methyl-³H]-Adenosyl-L-methionine (Radioactive SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)

-

Scintillation fluid

-

Phosphocellulose filter paper

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the assay buffer, the specific histone substrate, and the recombinant HMT enzyme.

-

Add the desired concentration of this compound or DMSO (for control).

-

Initiate the reaction by adding S-[methyl-³H]-Adenosyl-L-methionine.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper with TCA and then with ethanol to remove unincorporated radioactive SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the roles of various histone methyltransferases in biological processes. Its broad-spectrum inhibitory activity makes it a potent modulator of epigenetic landscapes. Further research is warranted to fully elucidate its synthesis, the precise nature of its hydration, and its specific inhibitory profile against a wider range of HMTs. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers working with this compound.

BIX-01338 Hydrate: A Technical Guide to its Application as a Chemical Probe for G9a/GLP Histone Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BIX-01338 hydrate (B1144303), a small molecule inhibitor of histone methyltransferases (HMTs), with a particular focus on its utility as a chemical probe for the G9a and G9a-like protein (GLP) complex. While initially identified as a broad-spectrum HMT inhibitor, its activity against the G9a/GLP complex has been a subject of significant research. This document details the mechanism of action of G9a/GLP, the role of BIX-01338 and more advanced probes in its inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for researchers.

Introduction to G9a/GLP and their Role in Epigenetic Regulation

The histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1) are key epigenetic regulators that primarily function as a heterodimeric complex.[1][2] This complex is the major enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2) in euchromatic regions of the genome.[1][3] These methylation marks are crucial epigenetic signals for transcriptional repression.

The G9a/GLP-mediated H3K9 methylation serves as a docking site for the recruitment of effector proteins, such as Heterochromatin Protein 1 (HP1), which further promote chromatin compaction and gene silencing.[1] The activity of the G9a/GLP complex is critical for various cellular processes, including development, differentiation, and the maintenance of cellular identity. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer.[3][4]

BIX-01338 Hydrate and Other Chemical Probes for G9a/GLP

Chemical probes are essential tools for dissecting the biological functions of enzymes like G9a and GLP. Several small molecule inhibitors targeting this complex have been developed, with varying degrees of potency and selectivity.

This compound: This compound is a cell-permeable amino-benzimidazolo derivative that functions as a broad-spectrum inhibitor of histone methyltransferases. It acts in a competitive manner with the cofactor S-adenosyl-L-methionine (SAM). While it inhibits a range of HMTs, including G9a and GLP, its use in cellular assays is often limited by cytotoxicity observed at the effective inhibitory concentrations (around 15 µM).

Advanced G9a/GLP Inhibitors: Research has led to the development of more potent and selective inhibitors, which are now widely used as chemical probes for G9a/GLP. These include:

-

BIX-01294: One of the first potent and selective inhibitors of G9a and GLP.[5][6] It acts as a substrate-competitive inhibitor.

-

UNC0638 and UNC0642: These are highly potent and selective chemical probes for G9a/GLP with excellent cellular activity and a better therapeutic window compared to earlier compounds.[7]

Quantitative Data and Physicochemical Properties

A comparative summary of the inhibitory potency of BIX-01338 and other key G9a/GLP inhibitors is presented below.

| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP) | Mechanism of Action | Reference |

| This compound | Broad-spectrum HMTs | Effective conc. ~15 µM | Effective conc. ~15 µM | SAM-competitive | |

| BIX-01294 | G9a/GLP | 2.7 µM | 0.7 µM | Substrate-competitive | [5][8] |

| UNC0638 | G9a/GLP | <15 nM | 19 nM | Not specified | [7] |

| UNC0642 | G9a/GLP | <2.5 nM | <2.5 nM | Not specified | [7] |

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₄F₃N₃O₆ · xH₂O | |

| Molecular Weight | 603.54 g/mol (anhydrous) | |

| Appearance | Off-white powder | |

| Solubility | Soluble in DMSO |

Signaling Pathway and Experimental Workflows

G9a/GLP Signaling Pathway

The G9a/GLP complex plays a central role in transcriptional repression through the methylation of H3K9. The following diagram illustrates this pathway.

Caption: G9a/GLP-mediated transcriptional repression pathway.

Experimental Workflow: In Vitro Enzymatic Assay

This workflow outlines a typical scintillation proximity assay (SPA) to measure the enzymatic activity of G9a/GLP and the inhibitory effect of compounds like BIX-01338.

Caption: Workflow for G9a/GLP in vitro enzymatic assay.

Experimental Workflow: In-Cell Western Assay

This workflow describes the key steps for an In-Cell Western assay to quantify cellular levels of H3K9me2 upon inhibitor treatment.

Caption: Workflow for In-Cell Western assay of H3K9me2.

Detailed Experimental Protocols

G9a/GLP In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from standard scintillation proximity assays used for HMTs.

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 (1-21) peptide substrate

-

S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound or other inhibitors dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated for biotinylated substrate)

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, G9a/GLP enzyme (at a final concentration in the low nM range), and the histone H3 peptide substrate (at a concentration around its Km value).

-

Add the inhibitor (this compound or other compounds) at various concentrations to the wells of the 96-well plate. Include a DMSO-only control.

-

Initiate the reaction by adding [³H]-SAM to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing non-radioactive SAM).

-

Add a slurry of SPA beads to each well and incubate to allow the biotinylated peptide to bind to the beads.

-

Read the plate on a microplate scintillation counter to measure the amount of [³H] incorporated into the peptide substrate.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Assay for H3K9me2 Levels

This protocol provides a general framework for assessing the cellular activity of G9a/GLP inhibitors.

Materials:

-

Adherent cells cultured in a 96-well plate

-

This compound or other inhibitors

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T)

-

Primary antibody: Rabbit anti-H3K9me2

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., IRDye® 800CW)

-

DNA stain for normalization (e.g., DAPI or DRAQ5™)

-

Phosphate-buffered saline (PBS) and PBS with 0.1% Tween-20 (PBS-T)

-

Infrared imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for the desired time (e.g., 24-48 hours). Include a DMSO-only control.

-

Fix the cells by adding the fixation solution for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells with PBS-T.

-

Block non-specific binding by incubating with blocking buffer for 1-2 hours at room temperature.

-

Incubate the cells with the primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells multiple times with PBS-T.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

-

Wash the cells multiple times with PBS-T.

-

If using a DNA stain for normalization, add it during the secondary antibody incubation or as a final step according to the manufacturer's instructions.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity for H3K9me2 and the normalization stain.

-

Analyze the data by normalizing the H3K9me2 signal to the cell number (DNA stain signal) and determine the cellular EC50 of the inhibitor.

Conclusion

This compound serves as a foundational chemical tool for studying histone methyltransferases. While its broad specificity and cellular toxicity may limit its application as a highly selective probe for G9a/GLP in cellular contexts, it remains a useful compound for in vitro studies and as a starting point for the development of more potent and specific inhibitors. The advent of next-generation probes like UNC0638 and UNC0642 has significantly advanced the ability of researchers to investigate the specific roles of the G9a/GLP complex in health and disease. This guide provides the necessary theoretical background and practical protocols to aid scientists in utilizing these chemical probes to further unravel the complexities of epigenetic regulation.

References

- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 6. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

The Epigenetic Modulator BIX-01338 Hydrate: A Technical Guide to its Foundational Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX-01338 hydrate (B1144303) is a synthetic, cell-permeable small molecule that has garnered attention in the field of epigenetics for its role as a histone lysine (B10760008) methyltransferase (HMT) inhibitor. As a structural analog of the more extensively characterized BIX-01294, BIX-01338 offers a valuable tool for dissecting the intricate roles of histone methylation in gene regulation and cellular function. This technical guide provides an in-depth overview of the core principles of BIX-01338 hydrate, including its mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Inhibition of G9a and GLP

BIX-01338 primarily functions as an inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). G9a and GLP are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation mark is a hallmark of facultative heterochromatin and is predominantly associated with transcriptional repression.

By inhibiting the catalytic activity of the G9a/GLP complex, BIX-01338 leads to a global reduction in the levels of H3K9me2. This decrease in a repressive histone mark can lead to a more open chromatin state, allowing for the transcriptional activation of previously silenced genes. The primary mode of inhibition is competitive with the S-adenosylmethionine (SAM) cofactor, the universal methyl donor for HMTs.

Quantitative Data: Inhibitory Profile

The inhibitory activity of BIX-01338 has been characterized against several histone methyltransferases. While a comprehensive selectivity panel for BIX-01338 is not extensively documented in the literature, its potency against its primary target, G9a, has been established. For comparative purposes, data for the closely related compound BIX-01294 is also presented.

| Compound | Target | IC50 | Notes |

| BIX-01338 | G9a | 4.7 µM[1] | S-adenosylmethionine (SAM) competitive inhibitor. |

| BIX-01294 | G9a | 2.7 µM | Substrate-competitive inhibitor. |

| BIX-01294 | GLP | Weakly inhibits | Primarily affects H3K9me3. |

| BIX-01294 | SUV39H1 | No significant activity | |

| BIX-01294 | PRMT1 | No significant activity |

Note: Comprehensive IC50 data for BIX-01338 against a broader panel of HMTs is limited in publicly available literature. The data for BIX-01294 is provided for context as a closely related analog.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BIX-01338 and a typical experimental workflow for its characterization.

Caption: Mechanism of BIX-01338 action on the G9a/GLP pathway.

Caption: A typical experimental workflow for characterizing BIX-01338.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust evaluation of BIX-01338's effects. The following protocols are based on standard techniques and can be adapted for specific cell types and research questions.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is designed to measure the direct inhibitory effect of BIX-01338 on the enzymatic activity of G9a/GLP.

Materials:

-

Recombinant G9a or G9a/GLP complex

-

Histone H3 substrate (full-length or peptide)

-

S-[methyl-³H]-adenosyl-L-methionine (Radiolabeled SAM)

-

This compound dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter paper (e.g., P81 phosphocellulose)

-

Phosphoric acid wash buffer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and recombinant G9a/GLP enzyme in a microtiter plate.

-

Add varying concentrations of BIX-01338 (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding S-[methyl-³H]-adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the reaction mixture onto the filter paper.

-

Wash the filter paper multiple times with the phosphoric acid wash buffer to remove unincorporated radiolabeled SAM.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each BIX-01338 concentration and determine the IC50 value.

Western Blot for Global H3K9me2 Levels

This method is used to assess the effect of BIX-01338 on the overall levels of H3K9 dimethylation within cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2 and a loading control (e.g., anti-Histone H3 or anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of BIX-01338 (and a DMSO control) for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and lyse them using the cell lysis buffer. Histone extraction protocols (acid extraction) can also be employed for higher purity.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with the loading control antibody to normalize the H3K9me2 signal.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if the reduction in H3K9me2 by BIX-01338 occurs at specific gene promoters, leading to changes in gene expression.

Materials:

-

Cultured cells treated with BIX-01338 or DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-H3K9me2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-